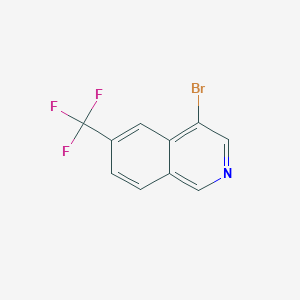

4-Bromo-6-(trifluoromethyl)isoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Medicinal Chemistry and Material Science

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnbinno.com Its rigid framework provides a defined three-dimensional orientation for functional groups, facilitating precise interactions with biological targets like enzymes and receptors. mdpi.com This has led to the development of isoquinoline-based drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govrsc.org

In the realm of material science, the unique electronic and optical properties of the isoquinoline system are highly valued. These characteristics are harnessed in the creation of advanced materials such as organic light-emitting diodes (OLEDs) and solar cells, where isoquinoline derivatives can function as emitters or charge transport materials. ossila.com The versatility of the isoquinoline scaffold thus makes it a focal point of research in both the life sciences and technology sectors. nih.gov

Impact of Trifluoromethyl (CF₃) Group on Molecular Properties and Biological Activity

The introduction of a trifluoromethyl (CF₃) group into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govwechemglobal.com The CF₃ group is highly electronegative and electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.comwikipedia.org

One of the most significant effects of trifluoromethylation is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes. mdpi.com This often leads to increased bioavailability and better pharmacokinetic profiles for drug candidates. nih.govwechemglobal.com Furthermore, the CF₃ group can enhance metabolic stability by blocking sites on a molecule that are susceptible to enzymatic degradation. nih.govwikipedia.org This combination of effects makes the trifluoromethyl group a valuable tool for medicinal chemists seeking to optimize the therapeutic potential of new compounds. nih.govwechemglobal.com

| Property | Impact of Trifluoromethyl (CF₃) Group |

| Lipophilicity | Increases, potentially improving membrane permeability. mdpi.com |

| Metabolic Stability | Enhances by blocking metabolic oxidation. nih.govwikipedia.org |

| Binding Affinity | Can improve through enhanced electrostatic interactions. mdpi.com |

| Acidity/Basicity | Increases acidity and lowers basicity of parent compounds. wikipedia.org |

| Bioavailability | Can be improved due to enhanced stability and permeability. nih.govwechemglobal.com |

Overview of Halogenated Heterocycles in Organic Synthesis and Drug Discovery

Halogenated heterocycles are fundamental building blocks in organic synthesis. sigmaaldrich.com The presence of halogen atoms (such as bromine, chlorine, or fluorine) on a heterocyclic ring provides reactive handles for further chemical modification. sigmaaldrich.comnbinno.com These sites are amenable to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse molecular fragments. nbinno.com This versatility makes halogenated heterocycles invaluable intermediates in the construction of complex molecules. sigmaaldrich.comnbinno.com

In drug discovery, the incorporation of halogens can significantly influence a compound's pharmacological profile. nbinno.com Halogens can modulate factors such as lipophilicity, metabolic stability, and binding affinity for biological targets. nbinno.com The strategic placement of a halogen atom can therefore be a key step in the optimization of a lead compound into a viable drug candidate. nbinno.com The widespread use of halogenated heterocycles is evident in the large number of pharmaceutical products that contain these structural motifs. researchgate.netdur.ac.uk

| Application Area | Role of Halogenated Heterocycles |

| Organic Synthesis | Serve as versatile intermediates for creating complex molecules. sigmaaldrich.comnbinno.com |

| Medicinal Chemistry | Used to modulate lipophilicity, metabolic stability, and binding affinity. nbinno.com |

| Material Science | Employed in the development of materials with specific electronic and optical properties. nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-1-2-7(3-8(6)9)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLMEFHULAMRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782509-09-4 | |

| Record name | 4-bromo-6-(trifluoromethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Bromo 6 Trifluoromethyl Isoquinoline

Substitution Reactions at Bromine and Trifluoromethyl Sites

Substitution reactions on this scaffold primarily occur at the C-4 position, leveraging the bromine atom as a leaving group. The trifluoromethyl group is exceptionally stable and does not typically participate in substitution reactions under common synthetic conditions.

The isoquinoline (B145761) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group. In 4-bromo-6-(trifluoromethyl)isoquinoline, the C-4 position is particularly susceptible to nucleophilic attack due to the activating effect of the ring nitrogen. mdpi.com This allows for the displacement of the bromide leaving group by a variety of nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the C-4 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the bromide ion. nih.govnih.gov While direct experimental data for this specific molecule is not extensively published, the reactivity pattern is well-established for related halo-heterocycles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Halo-Aromatic Scaffolds The following table presents examples of SNAr reactions on analogous compounds to illustrate the expected reactivity.

| Reactant | Nucleophile | Conditions | Product | Yield (%) |

| 2,4-Dichloroquinazoline | Aniline (B41778) | Ethanol, reflux | 2-Chloro-N-phenylquinazolin-4-amine | High |

| Pentafluoropyridine | Phenol | K₂CO₃, DMF | 4-Phenoxy-2,3,5,6-tetrafluoropyridine | Good |

| 4-Bromo-6-fluoroquinoline | Various Amines | Base, Solvent | 4-Amino-6-fluoroquinoline derivatives | - |

Halogen-metal exchange provides a powerful route to functionalize the C-4 position by transforming the carbon-bromine bond into a carbon-metal bond. wikipedia.org This reaction is typically performed by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.eduias.ac.in

The exchange process is rapid and creates a highly reactive 4-lithio-6-(trifluoromethyl)isoquinoline intermediate. This organometallic species is a potent nucleophile and can be intercepted by various electrophiles (E+), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a diverse range of substituents at the C-4 position. tcnj.edu The low temperature is critical to ensure the stability of the lithiated intermediate and to prevent undesired side reactions. tcnj.edu

Table 2: Representative Halogen-Metal Exchange and Electrophilic Quench The following table illustrates the two-step sequence on a model 4-bromoisoquinoline (B23445) substrate.

| Substrate | Reagents | Electrophile (E+) | Product |

| 4-Bromoisoquinoline | 1. n-BuLi, THF, -78°C | Benzaldehyde | (4-Isoquinolinyl)(phenyl)methanol |

| 4-Bromoisoquinoline | 1. n-BuLi, THF, -78°C | H₂O | Isoquinoline |

| Bromoaryl β-lactam | 1. n-BuLi, THF, -100°C | CH₃I | Methylated aryl β-lactam |

Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and the C-4 bromine atom of this compound makes it an ideal substrate for these transformations.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that pairs an organohalide with an organoboron compound. libretexts.orgorganic-chemistry.org In this context, this compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding boronate esters.

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and an appropriate solvent system (e.g., toluene, dioxane, DMF). nih.govmdpi.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology allows for the straightforward synthesis of 4-aryl- and 4-heteroaryl-6-(trifluoromethyl)isoquinolines.

Table 3: Representative Suzuki-Miyaura Coupling Reactions The table below shows typical conditions for Suzuki coupling with bromo-heterocyclic compounds.

| Bromo-Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield (%) |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-MeOH | 82 nih.gov |

| ortho-Bromoaniline | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ / Dioxane-H₂O | Good to Excellent nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | Good mdpi.com |

In addition to the Suzuki coupling, the reactive C-Br bond allows for participation in several other palladium-catalyzed transformations to form various carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling the bromo-isoquinoline with a terminal alkyne. The process is co-catalyzed by palladium and copper(I) salts in the presence of a base. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound. It is known for its tolerance of many functional groups, providing another avenue for C-C bond formation. rsc.org

Heck Coupling: This method couples the bromo-isoquinoline with an alkene to form a new, substituted alkene, effectively creating a 4-vinylisoquinoline derivative.

Table 4: Other Representative Palladium-Catalyzed Reactions This table provides examples of different cross-coupling reactions on related bromo-aromatic substrates.

| Reaction Type | Bromo-Substrate | Coupling Partner | Catalyst / Conditions | Product Type |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6H-1,2-oxazine nih.gov |

| Stille | (Fluorobenzene)tricarbonylchromium(0) | (Tributylstannyl)styrene | Pd₂(dba)₃, PMe₃, CsF | (Styrylbenzene)tricarbonylchromium(0) rsc.org |

| Heck | Aryl Iodides | Alkenes | Pd catalyst, Base | Aryl-substituted alkene |

Oxidation and Reduction Pathways

The isoquinoline core of the molecule can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The tertiary nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). Isoquinoline N-oxides are valuable synthetic intermediates. Additionally, if starting from a 1,2,3,4-tetrahydroisoquinoline (B50084) precursor, oxidation can be employed to aromatize the ring and form the isoquinoline system. acs.org

Reduction: The pyridine (B92270) ring within the isoquinoline nucleus is susceptible to reduction. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), can reduce the heterocycle to the corresponding 1,2,3,4-tetrahydroisoquinoline. nih.gov Care must be taken during catalytic hydrogenation to select conditions that minimize the competing hydrodehalogenation (loss of bromine). Other methods, such as hydrosilylation, have also been developed for the selective reduction of quinolines and isoquinolines. nih.gov

Formation of N-Oxides

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a nucleophile, readily undergoing oxidation to form an N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles and significantly alters the electronic character of the ring system.

The N-oxidation is typically achieved using oxidizing agents, particularly peroxy acids. organic-chemistry.org A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.org The reaction mechanism involves the nucleophilic attack of the isoquinoline nitrogen on the electrophilic outer oxygen atom of the m-CPBA molecule. This process yields the corresponding this compound N-oxide and meta-chlorobenzoic acid as a byproduct. The introduction of the N-oxide functionality makes the isoquinoline ring more electron-deficient and can influence its reactivity in subsequent reactions.

Reduction to Dihydroisoquinolines

The isoquinoline core of this compound can be reduced to yield dihydroisoquinoline derivatives. This transformation primarily involves the reduction of the endocyclic C=N double bond (an imine moiety). A common and effective method for this reduction is the use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄). researchgate.netorganic-chemistry.org

The reduction typically proceeds via a nucleophilic attack of a hydride ion from the borohydride reagent onto the electrophilic C1 carbon of the isoquinoline ring. This step breaks the aromaticity of the heterocyclic ring and forms an intermediate which, upon protonation (typically from a protic solvent like methanol (B129727) or ethanol), yields the 1,2-dihydroisoquinoline. While further reduction to a fully saturated 1,2,3,4-tetrahydroisoquinoline is possible, reaction conditions can often be controlled to favor the formation of the dihydro product. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ring towards reduction.

Derivatization Strategies

The bromo and trifluoromethyl substituents on the isoquinoline scaffold are not merely static components; they are crucial functional groups that enable a wide array of derivatization strategies. These modifications are pursued to alter the molecule's physical, chemical, and biological properties.

Synthesis of Amide-Functionalized Isoquinoline Derivatives

Amide functionalities are of significant interest in medicinal chemistry, and their incorporation into the isoquinoline structure can lead to compounds with novel properties. One advanced method for creating such derivatives involves a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization. This strategy has been used to synthesize complex amide-functionalized isoquinoline-1,3-diones.

This process utilizes oxamic acids to generate carbamoyl radicals under mild, light-induced conditions, which then engage in a cascade reaction to build the functionalized isoquinoline core. This approach is advantageous due to its mild reaction conditions and broad substrate scope, allowing for the synthesis of diverse derivatives.

Table 1: Key Aspects of Photo-Induced Synthesis of Amide-Functionalized Isoquinoline Derivatives

| Feature | Description |

| Reaction Type | Photo-induced carbamoyl radical cascade amidation/cyclization |

| Key Reagents | N-(methacryloyl)benzamide, Oxamic acids, Organic photosensitizer (e.g., 4CzIPN) |

| Products | Amide-functionalized isoquinoline-1,3-diones |

| Advantages | Mild reaction conditions, Environmentally benign, Broad substrate tolerance |

Modification of Substituents for Enhanced Properties

The strategic placement of the bromine atom at the C4 position and the trifluoromethyl group at the C6 position makes this compound a versatile platform for developing new derivatives with enhanced or tailored properties.

The C4-bromo group is particularly useful as a synthetic handle for palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions allow for the substitution of the bromine atom with a wide variety of other functional groups, including aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This versatility enables the systematic modification of the molecule's structure to explore structure-activity relationships.

One sophisticated approach involves the Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes to produce functionalized isoquinolones. These products can then be converted to valuable isoquinoline derivatives through subsequent aromatization and cross-coupling operations, demonstrating a pathway to highly decorated structures originating from simpler precursors. researchgate.net

Table 2: Examples of Synthesized Functionalized Isoquinolone Derivatives

| Product Compound Name | Yield | Analytical Data Reference |

| Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-((1-oxo-4-phenyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-3-yl)methyl)propanoate | 73% | researchgate.net |

| Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-((4-(4-methoxyphenyl)-6-nitro-1-oxo-1,2-dihydroisoquinolin-3-yl)methyl)propanoate | 83% | researchgate.net |

| Methyl 2-(tert-butoxycarbonylamino)-3,3,3-trifluoro-2-((4-(4-methoxyphenyl)-6-nitro-1-oxo-1,2-dihydroisoquinolin-3-yl)methyl)propanoate | 89% | researchgate.net |

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 4-bromo-6-(trifluoromethyl)isoquinoline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to characterize its unique structure.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy would provide information on the number, connectivity, and chemical environment of the hydrogen atoms in the this compound molecule. The isoquinoline (B145761) ring system has five aromatic protons. Their expected chemical shifts (δ) in a suitable deuterated solvent like CDCl₃ would be influenced by the electron-withdrawing effects of the bromine atom and the trifluoromethyl group. The protons on the benzene (B151609) ring portion would likely appear as a complex multiplet pattern due to spin-spin coupling, while the protons on the pyridine (B92270) ring would also show distinct signals.

Expected ¹H NMR Data: A data table for ¹H NMR would typically include the chemical shift (in ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J values in Hz), and the integration (number of protons). Without experimental data, a predictive table cannot be accurately generated.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, ten distinct carbon signals would be expected. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents. The carbon bearing the bromine atom (C4) and the carbons of the trifluoromethyl group would show characteristic shifts. The quaternary carbons and the carbons bonded to hydrogen would also be distinguishable.

Expected ¹³C NMR Data: A data table for ¹³C NMR would list the chemical shifts for each of the 10 carbon atoms. The carbon of the CF₃ group would exhibit a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group on the isoquinoline ring.

Expected ¹⁹F NMR Data: The data table would show a single chemical shift value for the -CF₃ group, typically referenced to an external standard like CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₅BrF₃N), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted HRMS Data:

| Ion | Calculated m/z |

|---|

This data is based on computational predictions as experimental data is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. This technique is often coupled with HRMS to provide both molecular weight and accurate mass information.

Expected ESI-MS Data: The primary ion observed in a positive ion mode ESI-MS spectrum would correspond to the protonated molecule. The isotopic pattern due to the bromine atom would be clearly visible for the [M+H]⁺ ion peak.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by analyzing its vibrational modes. researchgate.netmdpi.com These methods probe the quantized vibrational states of the molecule, with IR spectroscopy measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light. mdpi.comcore.ac.uk

In the study of isoquinoline derivatives, IR and Raman spectra provide a wealth of information. researchgate.net For instance, the characteristic C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The presence of the trifluoromethyl (CF₃) group introduces strong absorption bands corresponding to C-F stretching and bending vibrations, which are typically observed in the 1350-1100 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 600-500 cm⁻¹ region.

Computational methods, particularly Density Functional Theory (DFT), are often employed to complement experimental findings. researchgate.netnih.govnih.gov By calculating the theoretical vibrational frequencies, researchers can make more accurate assignments of the observed IR and Raman bands. nih.govnih.gov These calculations also help in understanding the influence of the bromine and trifluoromethyl substituents on the vibrational modes of the isoquinoline ring. nih.gov

Table 1: Key Vibrational Modes of Substituted Isoquinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C-F Stretch (in CF₃) | 1350-1100 |

| C-H In-plane Bend | 1290-900 |

| C-Br Stretch | 600-500 |

Note: The exact positions of the peaks can vary based on the specific molecular environment and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. uzh.chlibretexts.org When this compound absorbs UV or visible light, electrons are promoted from lower energy molecular orbitals to higher energy ones. libretexts.orgtanta.edu.eg The wavelengths at which absorption occurs correspond to the energy differences between these electronic states.

The UV-Vis spectrum of an aromatic compound like this compound is primarily characterized by π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. uzh.chyoutube.com These transitions are typically intense and occur in the UV region. uzh.ch The presence of the isoquinoline ring system, with its conjugated π-electron system, gives rise to these characteristic absorptions.

The substituents, bromine and trifluoromethyl, can influence the positions and intensities of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions, although these are generally much weaker than π → π* transitions. uzh.chyoutube.com Both substituents can also cause shifts in the absorption maxima (λmax) through electronic effects. A bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths can provide insights into the electronic interactions within the molecule. tanta.edu.eg

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable theoretical insights that complement experimental data, offering a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netmdpi.com It is widely employed to predict various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties. researchgate.neteurjchem.com DFT calculations, often using functionals like B3LYP, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. mdpi.comekb.eg

Furthermore, DFT is instrumental in simulating IR and Raman spectra. nih.gov The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental data, aiding in the definitive assignment of spectral bands. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. edu.krdwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is likely to be localized on the electron-rich isoquinoline ring and the bromine atom, while the LUMO may be distributed over the aromatic system, including the electron-withdrawing trifluoromethyl group. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netyoutube.com This analysis helps in understanding the charge transfer characteristics and the electronic transitions observed in the UV-Vis spectrum. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Isoquinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Isoquinoline Derivative 1 | -5.762 | -1.938 | 3.824 |

| Isoquinoline Derivative 2 | -5.811 | -2.061 | 3.750 |

| Isoquinoline Derivative 3 | -6.225 | -3.146 | 3.079 |

Source: Representative data from computational studies on similar isoquinoline structures. nih.gov The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a site for electrophilic attack. Conversely, regions with positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the electron-withdrawing trifluoromethyl group, indicating sites susceptible to nucleophilic attack. ekb.eg The bromine atom would also influence the electrostatic potential distribution. This analysis provides a visual representation of the molecule's reactive sites and helps in understanding its intermolecular interactions. mdpi.com

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. kcl.ac.uk It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their mobility through a buffer gas. mdpi.com While experimental determination is ideal, computational methods and machine learning models are increasingly used to predict CCS values. mdpi.comnih.govresearchgate.net

Applications in Advanced Chemical and Biological Research

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 4-Bromo-6-(trifluoromethyl)isoquinoline serves as a valuable scaffold and building block for the synthesis of a wide array of biologically active molecules. Its utility spans across several therapeutic areas, driven by the versatility of the isoquinoline (B145761) core and the specific properties imparted by its substituents.

Building Block for Synthesis of Pharmaceutical Compounds

This compound is a key intermediate in the synthesis of more complex pharmaceutical compounds. The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug screening. The trifluoromethyl group at the 6-position often enhances the metabolic stability and lipophilicity of the resulting molecules, which can improve their pharmacokinetic profiles and cellular permeability.

Modulation of Biological Targets (Enzymes, Receptors)

Derivatives synthesized from the this compound scaffold have been shown to interact with and modulate the activity of various biological targets, including enzymes and receptors. The isoquinoline nucleus is a common feature in many alkaloids and synthetic compounds that exhibit potent biological effects through target modulation.

For instance, research on related heterocyclic compounds has demonstrated that the trifluoromethyl group is crucial for membrane permeability and interaction with biological targets. While direct studies on this compound are specific, the broader class of isoquinoline and quinoline (B57606) derivatives has been shown to inhibit various enzymes.

Table 1: Examples of Biological Targets Modulated by Isoquinoline/Quinoline Derivatives

| Derivative Class | Target Enzyme/Receptor | Potential Therapeutic Application |

|---|---|---|

| Isoquinoline Derivatives | Adenylosuccinate synthetase nih.gov | Antimalarial nih.gov |

| Isoquinoline Alkaloids | S. aureus tyrosyl-tRNA synthetase (TyrRS) researchgate.net | Antibacterial researchgate.net |

| Quinolone Derivatives | Cytochrome P450 enzymes | Modulation of drug metabolism |

This table presents examples of biological targets modulated by the broader class of isoquinoline and quinoline derivatives to illustrate the potential of the this compound scaffold.

Anticancer Research and Therapies

The isoquinoline scaffold is a prominent feature in a number of natural and synthetic compounds with demonstrated anticancer activity. nih.gov The presence of a halogen at the 6-position of related quinazoline (B50416) rings has been shown to improve anticancer effects. nih.gov Derivatives of this compound are investigated for their potential as cytotoxic agents against various cancer cell lines.

Research into related 6-bromo quinazoline-4(3H)-one derivatives has shown they can be designed and synthesized as potential anticancer agents. nih.gov Studies on such compounds have explored their antiproliferative activity against cancer cell lines, with some derivatives showing selectivity between tumorigenic and non-tumorigenic cells. nih.govresearchgate.net The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

Antimalarial Agent Development

The fight against malaria, particularly drug-resistant strains, has led researchers to explore novel chemical scaffolds, and isoquinoline derivatives have emerged as a promising class of compounds. researchgate.net The quinoline core is central to established antimalarials like chloroquine, and modifications of the broader quinoline and isoquinoline structures are a key strategy in developing new agents. mdpi.com

Studies have demonstrated that novel isoquinoline derivatives can exhibit significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net For example, one study reported on an isoquinoline phenyl derivative with IC50 values of 1.91 ± 0.21 μM against the K1 (resistant) strain and 2.31 ± 0.33 μM against the 3D7 (sensitive) strain. researchgate.net Furthermore, in silico studies of other novel isoquinoline derivatives have predicted good binding affinity to various malarial protein targets, such as adenylosuccinate synthetase, suggesting their potential as antimalarial drugs. nih.govnih.gov The presence of trifluoromethyl groups in related quinoline structures, such as the 2,8-bis-(trifluoromethyl)quinoline moiety found in mefloquine, is known to be important for antimalarial activity. mdpi.com

Table 2: Antiplasmodial Activity of an Exemplary Isoquinoline Phenyl Derivative

| Compound | P. falciparum Strain | IC50 (μM) | Resistance Index |

|---|---|---|---|

| Isoquinoline Phenyl Derivative 6 | K1 (Chloroquine-resistant) | 1.91 ± 0.21 | 0.83 |

| Isoquinoline Phenyl Derivative 6 | 3D7 (Chloroquine-sensitive) | 2.31 ± 0.33 | 0.83 |

Data from a study on novel decorated isoquinolines as antimalarial agents. researchgate.net

Antimicrobial and Antifungal Studies

The rise of antimicrobial resistance has necessitated the search for new classes of antibacterial and antifungal agents. Isoquinoline derivatives have been a fruitful area of investigation in this regard. nih.gov The structural features of this compound make it a candidate for the development of novel antimicrobial agents.

Research has shown that synthetic isoquinoline derivatives can exhibit potent and broad-range bactericidal activity. nih.gov For example, a new class of alkynyl isoquinoline compounds demonstrated strong bactericidal effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Some of these compounds were also able to reduce the MRSA load within macrophages. mdpi.com Other studies on functionalized 1,2,3,4-tetrahydroisoquinolines have also reported significant bactericidal activity, with certain halogenated derivatives showing the most remarkable effects. nih.gov While some isoquinoline derivatives have shown potent bactericidal effects, their antifungal activity has been noted as more limited in some studies. nih.gov

Anthelmintic Applications

Helminth infections affect a significant portion of the global population, and the emergence of drug resistance to current anthelmintics is a growing concern. rsc.orgchemrxiv.org Natural isoquinoline alkaloids have been identified as possessing anthelmintic activity, suggesting that the isoquinoline scaffold could be a valuable starting point for the development of new anthelmintic drugs. researchgate.net While research specifically utilizing this compound in this area is not widely documented, the known activity of the broader isoquinoline class provides a rationale for its exploration. The development of new anthelmintic agents often involves the synthesis and evaluation of novel heterocyclic compounds. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For isoquinoline derivatives, SAR studies have elucidated the critical role that the type and position of substituents play in determining efficacy and target specificity. researchoutreach.orgnih.gov The this compound scaffold offers distinct points for modification, and its potential biological activities can be inferred from SAR studies on related heterocyclic systems.

The trifluoromethyl (-CF3) group at the 6-position is a key feature. Due to its high lipophilicity and electron-withdrawing nature, the -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets. nih.gov Studies on other bioactive heterocycles have shown that the introduction of a -CF3 group often leads to a marked increase in biological potency. nih.govmdpi.com

The bromine atom at the 4-position is also crucial. It not only influences the electronic properties of the isoquinoline ring but also serves as a critical synthetic handle. Through transition metal-catalyzed cross-coupling reactions, the bromine can be replaced with a vast array of other functional groups, allowing for the systematic exploration of the chemical space around the core scaffold. researchgate.net Research on isoquinoline derivatives has shown that substitutions at the 4, 5, 6, and 7-positions are particularly important for modulating activity, for instance, in kinase inhibition. researchoutreach.org A fragment-based design approach targeting Protein Kinase C (PKC) demonstrated that merging fragments substituted at positions 5 and 7 of the isoquinoline ring generated highly potent inhibitors. researchoutreach.org This highlights the importance of the substitution pattern on the benzene (B151609) ring portion of the scaffold, where the trifluoromethyl group of this compound is located.

| Substituent/Feature | Position on Heterocycle | General Impact on Biological Activity | Rationale / Example |

| Trifluoromethyl (-CF3) Group | Aromatic Ring | Often increases potency and metabolic stability. | Enhances lipophilicity and binding affinity; meta-substitution on an aniline (B41778) ring of quinazoline inhibitors gave the highest antiproliferative activity. nih.govmdpi.com |

| Halogens (e.g., -Br, -F) | Aromatic Ring | Modulates electronic properties and can form halogen bonds with protein targets. Provides a site for further synthesis. | 2,4-difluoro and 3,4-difluoro substituted isoquinolines showed significant anti-proliferation potential against cancer cells. nih.gov |

| Substituent Position | C4, C5, C6, C7 | Critically important for target binding and potency. | Merging fragments at the C5 and C7 positions of isoquinoline led to nanomolar kinase inhibitors. researchoutreach.org |

| Linking Group | C7 | The nature and geometry of linkers to other moieties are crucial for optimal target engagement. | In tetrahydroisoquinoline inhibitors of M. tuberculosis, -CH2- or -CONH- linkers were more effective than -CO- or -COCH2- linkers, suggesting positioning of a terminal ring is key. nih.gov |

This table summarizes general SAR principles observed in isoquinoline and related heterocyclic systems.

Computational Optimization in Drug Design

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates before their costly synthesis and testing. researchgate.net A scaffold like this compound is an ideal starting point for such computational studies. The process typically involves a multi-step approach to refine the molecule's structure to maximize its interaction with a biological target while minimizing potential off-target effects.

The first step is often molecular docking , where the 3D structure of the compound is computationally placed into the binding site of a target protein (e.g., an enzyme or receptor). This simulation predicts the preferred binding orientation and calculates a score that estimates the binding affinity. For instance, novel isoquinoline derivatives have been evaluated as potential anticancer agents by docking them into the active sites of targets like Epidermal Growth Factor Receptor (EGFR), with studies reporting calculated binding energies of -6.31 Kcal/mol. researchgate.netcitedrive.com

Following initial docking, Molecular Dynamics (MD) simulations can be employed. MD simulations model the dynamic movements of the ligand-protein complex over time, providing insights into the stability of the interaction and the specific atomic contacts (like hydrogen bonds) that are most important. researchgate.netcitedrive.com This information is crucial for the next step: optimization. Computational tools can suggest modifications to the parent structure—for example, replacing the bromine at the 4-position with other groups—to enhance these key interactions. The predicted binding affinity of these new virtual compounds can then be re-evaluated, allowing for rapid cycles of design and refinement.

Finally, Density Functional Theory (DFT) analysis can be used to understand the electronic properties of the molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), which are critical for its reactivity and interaction with biological targets. researchgate.netcitedrive.com

| Computational Technique | Purpose in Drug Design | Application to this compound |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. | To identify potential biological targets and evaluate how the isoquinoline scaffold fits into their binding pockets. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the motion of the ligand-protein complex to assess the stability of the interaction over time. | To confirm the stability of the docked pose and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. citedrive.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | To predict the activity of new, unsynthesized derivatives based on physicochemical properties, guiding further design. |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of a molecule. | To analyze the molecule's electrostatic potential and orbital energies, providing insight into its reactivity and non-covalent interactions. citedrive.com |

This table outlines key computational methods used to optimize lead compounds based on the this compound scaffold.

Agrochemicals and Crop Protection

The isoquinoline scaffold and its derivatives are utilized in the agricultural sector for the development of crop protection agents, including insecticides and fungicides. nih.govwikipedia.org The presence of a trifluoromethyl group is a well-established strategy in agrochemical design to enhance the efficacy and stability of active ingredients. nih.govresearchgate.net Therefore, this compound represents a key intermediate for the synthesis of new agrochemicals.

Synthesis of Pesticides and Herbicides

The development of modern pesticides and herbicides often relies on heterocyclic core structures that can be readily functionalized to tune their biological activity and crop selectivity. The this compound molecule is a prime example of such a versatile building block.

The trifluoromethyl group is a common feature in many successful commercial agrochemicals. For example, Pyroxsulam is an ALS-inhibiting herbicide containing a trifluoromethylpyridine moiety that is effective for weed control in cereal crops. nih.gov The -CF3 group often increases the biological activity and metabolic resistance of the compound, leading to higher potency and longer-lasting effects in the field. nih.govresearchgate.net

The bromine atom at the 4-position of the isoquinoline ring is a key site for synthetic elaboration. It can be readily transformed using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino groups. This allows chemists to generate large libraries of novel compounds from a single intermediate. These libraries can then be screened to identify new pesticide or herbicide candidates with improved properties. For example, studies have shown that certain 3-aryl-isoquinoline derivatives exhibit broad-spectrum and potent fungicidal activities. nih.gov The synthetic accessibility provided by the bromo-substituent makes this compound a valuable starting material for such discovery programs. google.com

Development of Nematicides

Plant-parasitic nematodes are a major agricultural threat, causing significant crop losses worldwide. nih.gov Chemical control remains a primary method for managing nematode infestations, and there is a continuous need for new, effective, and safer nematicides. tnau.ac.inuga.edu

A significant trend in modern nematicide development is the incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into their structures. nih.gov Several next-generation nematicides, such as fluazaindolizine (B3026457) and fluopyram, are fluorinated compounds. The inclusion of a -CF3 group is known to enhance critical properties for nematicidal action, including:

Lipophilicity: Improved ability to penetrate the nematode's cuticle and move through soil.

Metabolic Stability: Increased resistance to degradation within the nematode and the environment.

Bioavailability and Protein Binding: Enhanced interaction with the biological target site within the nematode. nih.gov

Fluopyram, for instance, is a succinate (B1194679) dehydrogenase inhibitor (SDHI) that effectively inhibits the mitochondrial respiration of nematodes. nih.gov Given that the trifluoromethyl group is a key toxophore in this class of compounds, this compound serves as a highly promising scaffold for the discovery of new nematicides. By using the bromine atom as a synthetic anchor point, researchers can attach various pharmacophores to the trifluoromethyl-isoquinoline core to create novel candidates for screening against economically important nematodes like the root-knot nematode (Meloidogyne spp.). nih.gov

Material Science and Advanced Materials

Beyond biological applications, the rigid, aromatic structure of the isoquinoline core makes it an attractive building block for the creation of advanced materials. amerigoscientific.com Derivatives of isoquinoline have been investigated for their potential in developing materials with tailored electronic, optical, and mechanical properties, finding use in fields such as organic electronics and sensor technology. amerigoscientific.comacs.org

Development of Materials with Unique Electronic and Optical Properties

Organic functional materials are at the heart of technologies like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The performance of these materials is dictated by their molecular structure, which controls properties like light absorption, fluorescence, and charge transport. Isoquinoline derivatives are explored in this area due to their conjugated π-electron systems. acs.orgmdpi.com

The this compound scaffold possesses features that are highly desirable for tuning optoelectronic properties. The extended aromatic system of the isoquinoline core provides a platform for electron delocalization. The substituents at the 4- and 6-positions allow for precise modification of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The trifluoromethyl group is strongly electron-withdrawing, which typically lowers both the HOMO and LUMO energy levels. This can be used to engineer materials with specific electron-accepting capabilities, which is crucial for applications in transistors and solar cells. nih.gov

The bromine atom also has an electron-withdrawing inductive effect and provides a site for attaching other conjugated groups, allowing for the extension of the π-system and shifting the absorption and emission wavelengths of the material. nih.gov

Research has demonstrated that substituted isoquinolines can exhibit strong fluorescence and unique photophysical behaviors like aggregation-induced emission (AIE) and acidochromism (color change with pH), making them candidates for fluorescent probes and smart materials. acs.orgrsc.org For example, certain 1,7/8-substituted isoquinolines have been shown to exhibit reversible solid-state color changes in response to acid, driven by the protonation of the isoquinoline nitrogen. rsc.org The combination of the isoquinoline core with powerful electron-modulating substituents makes this compound a valuable platform for designing the next generation of organic electronic and optical materials.

| Property | Relevance in Material Science | How this compound Contributes |

| π-Conjugation | Essential for charge transport and controlling optical absorption/emission spectra. | The fused aromatic isoquinoline ring provides a rigid, planar, and conjugated core. acs.org |

| Tunable HOMO/LUMO Levels | Determines the material's band gap, color, and suitability for use in electronic devices (e.g., OLEDs, OPVs). | The electron-withdrawing -CF3 and -Br groups allow for precise tuning of the frontier orbital energies. nih.gov |

| Fluorescence | Key property for OLEDs, fluorescent sensors, and bio-imaging agents. | The isoquinoline scaffold is known to be a core component of many fluorescent molecules. mdpi.comnih.gov |

| Chemical Reactivity | Allows for the synthesis of polymers and more complex molecular architectures. | The bromine at the C4 position is a reactive site for polymerization or cross-coupling reactions to build larger systems. researchgate.net |

This table summarizes the key features of this compound relevant to the development of advanced materials.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

There is currently a lack of specific research detailing the direct application of this compound in organic light-emitting diodes (OLEDs) or solar cells. However, the broader class of trifluoromethylated and halogenated heterocyclic compounds is of significant interest in the field of organic electronics. The electron-withdrawing nature of the trifluoromethyl group can influence the electron affinity and ionization potential of the isoquinoline core, properties that are crucial for designing efficient charge-transporting and emissive materials. Similarly, the presence of a bromine atom provides a reactive handle for further functionalization, which could be utilized to tune the optoelectronic properties of derivative molecules for specific applications in OLEDs or as components in the active layers of organic solar cells.

Polymer Science and Liquid Crystal Development

In the realm of polymer science, monomers containing rigid, aromatic cores like isoquinoline are known to impart desirable thermal and mechanical properties to polymers. While there are no specific reports on the use of this compound in polymer synthesis, its structure is amenable to incorporation into polymer backbones or as pendant groups. The bromine atom could serve as a site for polymerization or post-polymerization modification.

The development of liquid crystals often relies on molecules with anisotropic shapes and specific electronic properties. Isoquinoline derivatives have been investigated as components of liquid crystalline materials. researchgate.netrsc.org The rigid, planar structure of the isoquinoline ring in this compound, combined with the presence of polar substituents, could potentially lead to mesophase formation in appropriately designed molecules. However, specific studies on the liquid crystalline properties of this compound or its direct derivatives are not yet available in the public domain.

Non-linear Optical (NLO) Materials

Molecules with large hyperpolarizabilities are essential for the development of non-linear optical (NLO) materials, which have applications in photonics and optoelectronics. The design of such molecules often involves the creation of a charge-asymmetric π-conjugated system. The combination of the electron-donating character of the isoquinoline nitrogen and the strong electron-withdrawing nature of the trifluoromethyl group in this compound could, in principle, lead to significant NLO properties. The bromine atom also offers a site for further extending the conjugation or attaching other donor/acceptor groups to enhance these properties. While the NLO properties of this specific compound have not been reported, the general strategy of using halogenated and trifluoromethylated heterocycles in NLO materials is an active area of research.

Role as Chemical Scaffolds and Intermediates in Organic Synthesis

The true value of this compound, as suggested by the available chemical literature, lies in its potential as a versatile intermediate and chemical scaffold for the synthesis of more complex and functionalized molecules. researchgate.netacs.orgorgsyn.org

Intermediate for Complex Organic Molecules

The isoquinoline core is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov The presence of two distinct reactive sites on this compound—the bromine atom and the trifluoromethyl-substituted ring—makes it a valuable starting material for the construction of a wide array of complex organic molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents at the 4-position. researchgate.net This versatility enables the synthesis of libraries of compounds for drug discovery and other applications.

Strategic Precursors for Diverse Chemical Transformations

As a strategic precursor, this compound offers multiple avenues for chemical transformations. The bromine atom can be readily converted into other functional groups, such as boronic esters, organozinc reagents, or Grignard reagents, further expanding its synthetic utility. researchgate.net Furthermore, the trifluoromethyl group can influence the reactivity of the isoquinoline ring system, potentially directing electrophilic or nucleophilic attack to specific positions. The stability of the C-F bonds in the trifluoromethyl group ensures that it remains intact during many chemical transformations, making it a reliable marker in the final product. The combination of a reactive halogen and a robust electron-withdrawing group makes this compound a strategic starting point for the synthesis of highly functionalized isoquinoline derivatives. acs.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-Bromo-6-(trifluoromethyl)isoquinoline should prioritize moving beyond traditional multi-step, high-temperature syntheses, which may suffer from low atom economy and the use of hazardous reagents. Exploration into greener and more sustainable routes is a critical unexplored avenue.

Promising areas for investigation include:

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical synthesis offer methods to construct the isoquinoline (B145761) core or introduce functional groups under mild conditions, often reducing the need for stoichiometric metallic reagents. nih.gov

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters like temperature and residence time, potentially improving yields and minimizing side-product formation compared to batch processing.

Catalytic C-H Activation: Direct C-H activation/functionalization strategies represent a highly atom-economical approach. Research could focus on developing catalytic systems that can selectively introduce the trifluoromethyl group or construct the heterocyclic ring system, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability. Engineering or discovering enzymes capable of handling fluorinated substrates would be a significant breakthrough.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy sources. nih.gov | Development of specific photocatalysts for isoquinoline ring formation or functionalization. |

| Flow Chemistry | Improved safety, scalability, higher yields, and purity. | Optimization of reactor design and reaction conditions for continuous production. |

| C-H Activation | High atom economy, reduced number of synthetic steps, less waste. | Discovery of selective catalysts for direct functionalization of the benzene (B151609) or pyridine (B92270) ring. |

| Biocatalysis | High stereoselectivity and regioselectivity, biodegradable catalysts, aqueous reaction media. | Screening for or engineering enzymes that can tolerate and transform fluorinated aromatic compounds. |

Expansion of Biological Activity Spectrum and Mechanism of Action Studies

Isoquinoline and its derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The specific combination of a bromine atom and a trifluoromethyl group on the this compound scaffold suggests a high potential for novel pharmacological applications that remain largely unexplored.

Future research should focus on:

Broad-Spectrum Biological Screening: The compound and its derivatives should be systematically screened against a diverse array of biological targets. This includes panels of cancer cell lines, pathogenic bacteria and fungi, viruses, and key enzyme families such as kinases, proteases, and topoisomerases. researchgate.net

Mechanism of Action (MoA) Elucidation: For any identified biological activities, in-depth MoA studies are crucial. Techniques like chemical proteomics can be used to identify direct protein targets within the cell. Transcriptomics and metabolomics can further reveal the downstream pathways affected by the compound.

Target-Based Screening: Based on the structural similarity to known inhibitors, this compound could be tested against specific targets. For instance, many quinoline (B57606) derivatives are known to target DNA gyrase or topoisomerases. researchgate.netnih.gov

Table 2: Proposed Biological Screening and MoA Studies

| Research Area | Specific Objectives | Methodologies |

|---|---|---|

| Oncology | Screen for cytotoxicity against diverse cancer cell lines (e.g., breast, lung, colon). | Cell viability assays, apoptosis assays, cell cycle analysis. |

| Infectious Diseases | Evaluate activity against a panel of clinically relevant bacteria and viruses. | Minimum Inhibitory Concentration (MIC) assays, viral replication assays. |

| Enzyme Inhibition | Test for inhibition of key enzyme classes implicated in disease (e.g., kinases, PI3K, mTOR). researchgate.net | In vitro enzyme activity assays. |

| MoA Studies | Identify the direct molecular target and affected cellular pathways. | Affinity-based chemical proteomics, RNA-seq, metabolomics. |

Integration into Advanced Material Systems

The electronic properties of aromatic and heteroaromatic systems, enhanced by the presence of halogens and trifluoromethyl groups, make this compound an attractive candidate for applications in materials science. The trifluoromethyl group can improve stability and solubility in organic solvents, while the bromo-substituent provides a reactive handle for polymerization or further functionalization.

Unexplored avenues include:

Organic Electronics: The compound could serve as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ossila.com Its electron-withdrawing groups can be used to tune the HOMO/LUMO energy levels of resulting materials.

Polymer Chemistry: The bromine atom can be leveraged in cross-coupling reactions (e.g., Suzuki, Stille) to synthesize novel conjugated polymers. These materials could have interesting photophysical properties for use in sensors or organic field-effect transistors (OFETs).

Fluorescent Probes: The rigid isoquinoline core suggests potential for fluorescence. Derivatives could be developed as chemical sensors, where binding to a specific analyte (e.g., metal ions) modulates the fluorescence output.

Table 3: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Properties to Investigate |

|---|---|---|

| OLEDs | Building block for emissive or charge-transport layers. ossila.com | Photoluminescence quantum yield, electron/hole mobility, thermal stability. |

| OPVs | Component of donor or acceptor materials in the active layer. ossila.com | Light absorption spectrum, energy level alignment, charge carrier mobility. |

| Conjugated Polymers | Monomer unit for creating new polymers via cross-coupling reactions. | Electrical conductivity, optical bandgap, processability. |

| Chemical Sensors | Core scaffold for fluorescent probes. | Selectivity and sensitivity to target analytes, fluorescence turn-on/off response. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, modern drug discovery and materials science techniques are essential. High-throughput screening (HTS) combined with combinatorial chemistry provides a powerful paradigm for rapidly identifying new lead compounds. nih.govnih.gov

Future directions should involve:

Combinatorial Library Synthesis: A library of derivatives can be generated by exploiting the reactivity of the bromine atom. A variety of functional groups can be introduced via palladium-catalyzed cross-coupling reactions, allowing for systematic variation of the substituent at the 4-position.

Quantitative High-Throughput Screening (qHTS): Instead of single-concentration screening, qHTS generates concentration-response curves for every compound in a library, providing richer pharmacological data directly from the primary screen. nih.gov This allows for the immediate identification of compounds with varying potencies and efficacies, accelerating the discovery of structure-activity relationships (SAR). nih.gov

Table 4: Example of a Combinatorial Library Design

| Scaffold | Reaction Type | R-Group (Building Block) | Resulting Derivative Class |

|---|---|---|---|

| This compound | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl-6-(trifluoromethyl)isoquinolines |

| This compound | Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-6-(trifluoromethyl)isoquinolines |

| This compound | Buchwald-Hartwig Amination | Primary/Secondary Amines | 4-Amino-6-(trifluoromethyl)isoquinolines |

Advanced Computational Modeling for Predictive Design

In conjunction with synthetic efforts, advanced computational modeling can guide the design of new this compound derivatives with enhanced properties. In silico techniques can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Key computational approaches to be explored are:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their observed biological activity or material properties. nih.govbohrium.com These models can then be used to predict the activity of virtual compounds before they are synthesized. nih.gov

Molecular Docking: If a specific protein target is identified, molecular docking can be used to predict the binding mode and affinity of various derivatives within the protein's active site. researchgate.netresearchgate.net This provides insights into the key interactions that drive potency and can guide the design of more effective inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target receptor over time, helping to assess the stability of the predicted binding pose and providing a more accurate estimation of binding free energies. researchgate.net

Table 5: Application of Computational Methods for Derivative Design

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| QSAR | Predict biological activity or material properties of unsynthesized derivatives. nih.gov | A predictive model that guides the selection of substituents to enhance desired properties. |

| Molecular Docking | Elucidate the binding mode and predict the affinity of derivatives to a biological target. researchgate.net | Prioritization of compounds based on predicted binding scores and interaction patterns. |

| Molecular Dynamics | Assess the stability of the ligand-protein complex and refine binding energy calculations. researchgate.net | A more accurate understanding of the dynamic interactions and stability of the bound ligand. |

Q & A

Basic Research: What are the standard synthetic routes for 4-Bromo-6-(trifluoromethyl)isoquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of isoquinoline precursors. A scalable route (Scheme 1 in ) employs a Bischler–Napieralski reaction starting from phenethylamine derivatives, followed by oxidation/aromatization with MnO₂. For the trifluoromethyl group, a modified Kuninobu protocol uses isoquinoline N-oxide treated with trifluoromethyl trimethylsilane, yielding this compound in >100 g batches. Optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., FeCl₃ or WO₂PC) improve regioselectivity for bromination and trifluoromethylation .

- Temperature control : Microwave-assisted reactions (130°C) reduce side-product formation in cycloaddition steps .

- Solvent selection : Dry acetonitrile or chlorobenzene enhances reaction efficiency in multi-component condensations .

Advanced Research: How does the trifluoromethyl substituent influence the compound’s electronic properties in photocatalyzed reactions?

Methodological Answer:

The trifluoromethyl group lowers the reduction potential of the isoquinoline scaffold, enhancing electron-deficient character. Experimental data (Table 1 in ) shows that electron-withdrawing groups (e.g., -CF₃) increase catalytic efficiency in borylation reactions. For example:

| Substituent | Reduction Potential (V) | Borylation Yield |

|---|---|---|

| -NH₂ | -3.26 | 64% |

| -CF₃ | -2.90 | 55% |

| -CN | -2.51 | 32% |

| The -CF₃ group balances electron deficiency and steric effects, enabling higher yields than -CN but lower than -NH₂. Computational modeling (DFT) is recommended to correlate substituent effects with frontier molecular orbitals . |

Basic Research: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 157.3 ppm for C-F coupling in trifluoromethyl groups) .

- HRMS : Validates molecular weight (C₁₀H₅BrF₃N; theoretical 276.06 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves crystal packing and confirms regioselectivity of bromine and -CF₃ positions .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research: How can structural modifications enhance biological activity in isoquinoline derivatives?

Methodological Answer:

- Spirocyclic Modifications : Introducing spiro-oxindole cores via 1,3-dipolar cycloadditions improves binding to biological targets (e.g., TNF-α modulation in ).

- Substituent Screening : Replace bromine with -NO₂ or -NH₂ to study SAR in kinase inhibition assays .

- Prodrug Design : Esterification of the isoquinoline nitrogen enhances bioavailability, as demonstrated in lamellarin analogs .

Advanced Research: How to resolve contradictions in synthetic yields between small-scale and scaled-up protocols?

Methodological Answer:

Discrepancies often arise from inefficient heat/mass transfer in large batches. Strategies include:

- Flow Chemistry : Continuous-flow reactors improve temperature control for exothermic bromination steps .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., imine formation in Bischler–Napieralski reactions) .

- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield reproducibility .

Basic Research: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile byproducts (e.g., HBr gas during bromination) .

- Waste Disposal : Halogenated waste must be segregated and treated with alkaline hydrolysis before disposal .

Advanced Research: What mechanistic insights explain the compound’s role in metal-free photocatalysis?

Methodological Answer:

The isoquinoline core acts as an electron-deficient photosensitizer. Upon irradiation (450 nm LEDs), it undergoes single-electron transfer (SET) to substrates like aryl halides. Key steps:

Photoexcitation : The -CF₃ group stabilizes the radical anion intermediate, extending the excited-state lifetime .

Substrate Activation : Bromine participates in halogen bonding, lowering the activation energy for C–C bond formation .

Mechanistic studies should employ transient absorption spectroscopy to track excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.